3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid
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Overview
Description
3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid typically involves the regioselective coupling of benzo[b]thiophene derivatives with appropriate benzoic acid precursors. Common synthetic methods include electrophilic cyclization reactions and coupling reactions . For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves large-scale coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophene derivatives .
Scientific Research Applications
3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation .
Comparison with Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene-based drug used as a leukotriene inhibitor.
Sertaconazole: An antifungal agent containing a benzothiophene moiety.
Uniqueness: 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid is unique due to its specific structural features and the presence of both hydroxyl and benzothiophene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOJCIJMUPFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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